

2,3,4-Trihydroxydiphenylmethane chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,4-Trihydroxydiphenylmethane**

Cat. No.: **B101353**

[Get Quote](#)

An In-depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxydiphenylmethane, also known by its IUPAC name 4-benzylbenzene-1,2,3-triol, is a polyhydroxylated aromatic compound belonging to the diphenylmethane family.^[1] Its structure, featuring a pyrogallol moiety attached to a benzyl group, makes it a subject of interest for its potential biological activities, particularly as an antioxidant and antimicrobial agent.^[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and its known biological significance. The strategic arrangement of its three hydroxyl groups on a single aromatic ring suggests enhanced electron-donating capacity and potent radical scavenging capabilities compared to other hydroxylated diphenylmethane isomers.^[1] This document serves as a foundational resource for researchers exploring its applications in medicinal chemistry, pharmacology, and materials science.

Core Compound Profile: Structure and Nomenclature

2,3,4-Trihydroxydiphenylmethane (THDM) is structurally characterized by a methylene bridge (-CH₂) linking two benzene rings.^[1] One of these rings is unsubstituted (a benzyl group), while the other is substituted with three hydroxyl (-OH) groups at the 2, 3, and 4 positions. This specific substitution pattern, forming a pyrogallol substructure, is critical to its chemical reactivity and biological activity.

- IUPAC Name: 4-benzylbenzene-1,2,3-triol^[1]
- Common Synonyms: 4-Benzylpyrogallol^{[2][3]}
- CAS Number: 17345-66-3^{[1][2][3]}
- Molecular Formula: C₁₃H₁₂O₃^{[1][2]}
- Molecular Weight: 216.23 g/mol ^{[1][2]}

The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors, contributing to its solubility and interaction with biological macromolecules.^[1]

Chemical Structure:

Caption: Chemical structure of 4-benzylbenzene-1,2,3-triol.

Physicochemical Properties

The physical and chemical properties of **2,3,4-Trihydroxydiphenylmethane** are summarized in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and biological assays.

Property	Value	Source(s)
Appearance	White to light yellow/orange powder or crystal	[2][3]
Melting Point	94.0 to 98.0 °C	[2][3]
Boiling Point	255 °C at 12 mmHg	[2][3]
Density (Predicted)	1.317 ± 0.06 g/cm³	[2]
Solubility	Soluble in Methanol	[2][3]
pKa (Predicted)	9.70 ± 0.15	[2]
Flash Point	114.825 °C	[2]
Vapor Pressure	0.006 mmHg at 25 °C	[2]

Synthesis and Characterization

The synthesis of **2,3,4-Trihydroxydiphenylmethane** can be approached through several routes, with Friedel-Crafts-type reactions being a primary method.[4][5] A plausible and efficient approach involves the benzylation of pyrogallol (1,2,3-trihydroxybenzene). To prevent side reactions and protect the highly reactive hydroxyl groups, they are often protected prior to the electrophilic aromatic substitution.

Proposed Synthesis Protocol: Benzylation of Pyrogallol

This protocol outlines a two-step process: protection of the hydroxyl groups of pyrogallol, followed by a Friedel-Crafts benzylation, and subsequent deprotection.

Step 1: Protection of Pyrogallol

- **Rationale:** The hydroxyl groups of pyrogallol are highly activating and can lead to polysubstitution or oxidation under Friedel-Crafts conditions. Protection, for instance as methoxy ethers, moderates reactivity and directs the substitution.
- **Procedure:**
 - Dissolve pyrogallol (1 eq.) in a suitable solvent like acetone or DMF.

- Add a weak base, such as potassium carbonate (K_2CO_3 , 3.3 eq.), to the solution.
- Add a methylating agent, like dimethyl sulfate or methyl iodide (3.3 eq.), dropwise while stirring at room temperature.
- Monitor the reaction by TLC until completion.
- Quench the reaction with water and extract the product (1,2,3-trimethoxybenzene) with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Friedel-Crafts Benzylation and Deprotection

- Rationale: A Lewis acid catalyst activates the benzylating agent (benzyl chloride) to generate an electrophile that attacks the electron-rich trimethoxybenzene ring.^{[4][6]} Subsequent demethylation is required to yield the final trihydroxy product.
- Procedure:
 - Dissolve 1,2,3-trimethoxybenzene (1 eq.) in an inert solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
 - Add a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$) or titanium tetrachloride ($TiCl_4$), portion-wise.^[6]
 - Add benzyl chloride (1.1 eq.) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
 - Upon completion, carefully quench the reaction by pouring it onto ice-cold dilute HCl.
 - Extract the organic layer, wash, dry, and concentrate.
 - For deprotection, dissolve the crude product in dichloromethane and treat with a strong Lewis acid like boron tribromide (BBr_3) at a low temperature (-78 °C), followed by slow

warming to room temperature.

- Quench the reaction with methanol and then water.
- Extract the final product, **2,3,4-Trihydroxydiphenylmethane**, and purify using silica gel column chromatography.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of **2,3,4-Trihydroxydiphenylmethane**.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a characteristic singlet for the methylene bridge protons, and broad singlets for the hydroxyl protons.
- ^{13}C NMR: The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the structure, including the methylene carbon and the hydroxyl-substituted aromatic carbons.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 216.23 g/mol .[\[1\]](#)[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ (O-H stretching) and peaks in the aromatic region (C=C and C-H stretching).

Biological Significance and Potential Applications

As a polyphenol, **2,3,4-Trihydroxydiphenylmethane** is predicted to have significant biological activities, primarily stemming from its antioxidant properties.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Antioxidant Activity

Polyphenolic compounds are potent antioxidants capable of neutralizing harmful reactive oxygen species (ROS).[\[10\]](#)[\[11\]](#)[\[12\]](#) The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby stabilizing the radical and terminating oxidative chain reactions.[\[12\]](#)[\[13\]](#)[\[14\]](#) The resulting phenoxyl radical on the **2,3,4-Trihydroxydiphenylmethane** molecule is stabilized by resonance across the aromatic ring.[\[13\]](#) The 2,3,4-trihydroxy configuration is particularly effective as it concentrates electron-donating capacity, enhancing its radical scavenging ability.[\[1\]](#)

Caption: Antioxidant mechanism via free radical scavenging.

Antimicrobial Properties

Studies on related polyhydroxylated diphenylmethanes and pyrogallol derivatives suggest potential antimicrobial activity.[\[1\]](#) For instance, 4-benzylpyrogallol has shown activity against *Xanthomonas citri*, the bacterium responsible for citrus canker.[\[1\]](#) The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This makes **2,3,4-Trihydroxydiphenylmethane** a candidate for investigation in developing new antimicrobial agents for agricultural or pharmaceutical use.[\[1\]](#)

Safety and Handling

As with all phenolic compounds, **2,3,4-Trihydroxydiphenylmethane** should be handled with appropriate safety precautions. It is listed as causing skin and serious eye irritation.[\[3\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[\[3\]](#)
- Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[\[3\]](#)
- Storage: Store in a cool, dark, and dry place, preferably below 15°C.[\[3\]](#)

Conclusion

2,3,4-Trihydroxydiphenylmethane is a polyphenolic compound with a well-defined structure and promising, albeit underexplored, biological potential. Its pyrogallol moiety is a key feature that imparts significant antioxidant capabilities. The synthetic routes, while requiring careful

control of reactivity, are accessible through established organic chemistry principles like the Friedel-Crafts reaction. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate this compound for applications in drug discovery, particularly in the fields of antioxidants and antimicrobials. Future research should focus on in-depth biological evaluations to validate its therapeutic potential.

References

- Smolecule. (n.d.). Buy **2,3,4-Trihydroxydiphenylmethane** | 17345-66-3.
- Pandey, K. B., & Rizvi, S. I. (2010). Chemistry and Biochemistry of Dietary Polyphenols. *Journal of Agricultural and Food Chemistry*, 58(18), 9879-9887.
- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. *Pharmacognosy Reviews*, 4(8), 118–126.
- Hussain, T., Tan, B., Yin, Y., Blachier, F., Tossou, M. C. B., & Rahu, N. (2022). Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. *Frontiers in Pharmacology*, 13, 821470.
- Kumar, N., & Goel, N. (2022). Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. *Frontiers in Nutrition*, 9, 832115.
- Wikipedia. (2025). Antioxidant effect of polyphenols and natural phenols.
- ChemBK. (2024). **2,3,4-TRIHYDROXYDIPHENYLMETHANE**.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **2,3,4-Trihydroxydiphenylmethane** 17345-66-3.
- TCI EUROPE N.V. (n.d.). **2,3,4-Trihydroxydiphenylmethane** 17345-66-3.
- ChemicalBook. (n.d.). **2,3,4-TRIHYDROXYDIPHENYLMETHANE**(17345-66-3) 1H NMR spectrum.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Antonov, D., & Nikolova, V. (2015). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. *Structural Chemistry*, 26(5-6), 1467-1476.
- PubChem. (n.d.). 2-(3,4-Dihydroxy-phenyl)-3,5,7-trihydroxy-chroman-4-one.
- Xu, X., Li, X., Wang, Y., & Li, K. (2023). Bromophenols from the Marine Red Alga *Sympyocladia latiuscula* and Their Radical Scavenging Activity.
- Presa Soto, A., Ramos-Martín, M., & García-Álvarez, J. (2023). Friedel-Crafts Benzylations Mediated by FeCl₃-based Deep Eutectic Solvents.
- Maji, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. *RSC Advances*, 8(51), 29019–29063.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- PubChem. (n.d.). (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One.
- Menzek, A., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 25(2), 227-235.
- Google Patents. (n.d.). CN112830872A - Synthesis method of 2, 3, 4-trihydroxybenzaldehyde.
- The Organic Chemistry Tutor. (2016, December 28).
- Schlotterbeck, G., & Ross, A. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. *Beilstein Journal of Organic Chemistry*, 8, 1446–1457.
- Al-Otaibi, J. S., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. *Molecules*, 28(13), 5123.
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- Tang, E. K. Y., et al. (2016). Chemical Synthesis and Biological Activities of 20S,24S/R-Dihydroxyvitamin D3 Epimers and Their 1 α -Hydroxyl Derivatives. *ACS Chemical Biology*, 11(11), 3021–3030.
- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
- Google Patents. (n.d.). CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.
- TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2,3,4-Trihydroxydiphenylmethane | 17345-66-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 2,3,4-Trihydroxydiphenylmethane | 17345-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action [frontiersin.org]
- 12. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant effect of polyphenols and natural phenols - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,3,4-Trihydroxydiphenylmethane chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101353#2-3-4-trihydroxydiphenylmethane-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com